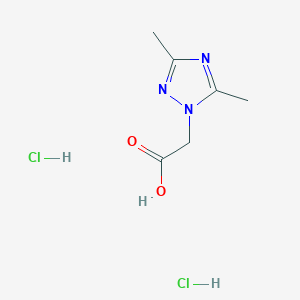
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3O2 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One reported method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid under basic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often employ metal-free catalysts and environmentally benign conditions to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the triazole ring .
Scientific Research Applications
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid: Similar structure but with one less methyl group.
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: Contains a terephthalic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is unique due to the presence of two methyl groups on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications .
Biological Activity
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is a compound that belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, leading to applications in antimicrobial, anticancer, and anti-inflammatory therapies.
- Molecular Formula : C₆H₉N₃O₂
- Molecular Weight : 155.16 g/mol
- CAS Number : 684249-99-8
- Storage Conditions : Inert atmosphere at 2-8°C
The biological activity of triazole compounds often stems from their ability to form hydrogen bonds and other non-covalent interactions with enzymes and receptors. This allows them to modulate various biochemical pathways effectively. Specifically, this compound has been observed to exhibit:
- Antimicrobial Activity : Compounds with triazole structures have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism typically involves inhibition of key enzymes or disruption of cell membrane integrity.
- Anticancer Properties : The compound may exert anticancer effects through the inhibition of specific kinases or by inducing apoptosis in cancer cells. Research has indicated that similar triazole derivatives can inhibit tumor growth in various cancer models.
Biological Activity Data
A summary of the biological activities associated with this compound and related triazole derivatives is presented in the following table:
Case Studies
Several studies have highlighted the potential of triazole derivatives in clinical settings:
- Anticancer Study : A study demonstrated that a related triazole compound significantly reduced tumor size in mouse models of breast cancer. The compound inhibited the proliferation of MCF-7 cells with an IC50 value of approximately 0.5 µM, showcasing its potential as a therapeutic agent against breast cancer .
- Antimicrobial Efficacy : Research indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli strains, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory diseases .
Properties
Molecular Formula |
C6H11Cl2N3O2 |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-4-7-5(2)9(8-4)3-6(10)11;;/h3H2,1-2H3,(H,10,11);2*1H |
InChI Key |
XMCAEIWSNQYSDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















